molecular formula C21H27NO3 B14908523 (R)-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate

(R)-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate

Cat. No.: B14908523
M. Wt: 341.4 g/mol
InChI Key: KRMPONBSRGRBAI-LJQANCHMSA-N
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Description

tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-2-hydroxy-3-phenylpropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it suitable for investigating the stereoselectivity of various enzymes.

Medicine

In medicinal chemistry, tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is explored for its potential as a drug candidate. Its ability to interact with biological targets in a stereospecific manner makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzyl and tert-butyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropanoate)
  • tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)amine
  • tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)ether

Uniqueness

tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is unique due to its carbamate functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[(2R)-2-hydroxy-3-phenylpropyl]carbamate

InChI

InChI=1S/C21H27NO3/c1-21(2,3)25-20(24)22(15-18-12-8-5-9-13-18)16-19(23)14-17-10-6-4-7-11-17/h4-13,19,23H,14-16H2,1-3H3/t19-/m1/s1

InChI Key

KRMPONBSRGRBAI-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C[C@@H](CC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CC2=CC=CC=C2)O

Origin of Product

United States

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